molecular formula C22H15ClFN3O5S B14137498 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-chloro-4-fluorophenyl)acetamide CAS No. 1252924-08-5

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-chloro-4-fluorophenyl)acetamide

Cat. No.: B14137498
CAS No.: 1252924-08-5
M. Wt: 487.9 g/mol
InChI Key: KMGVQYJZZUKFIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[3,2-d]pyrimidine-1(2H)-acetamide, 3-(1,3-benzodioxol-5-ylmethyl)-N-(2-chloro-4-fluorophenyl)-3,4-dihydro-2,4-dioxo- is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly in the treatment of various cancers due to its antiproliferative properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step reactions. One common method includes the cyclization of appropriate thieno derivatives with pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process might include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Thieno[3,2-d]pyrimidine-1(2H)-acetamide derivatives can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of thieno[3,2-d]pyrimidine-1(2H)-acetamide derivatives involves their interaction with specific molecular targets within cells. These compounds can inhibit enzymes such as EZH2, which plays a role in the regulation of gene expression. By inhibiting EZH2, these compounds can induce apoptosis and inhibit the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[3,2-d]pyrimidine-1(2H)-acetamide, 3-(1,3-benzodioxol-5-ylmethyl)-N-(2-chloro-4-fluorophenyl)-3,4-dihydro-2,4-dioxo- stands out due to its specific substituents, which contribute to its unique biological activity and potential therapeutic applications. Its ability to inhibit multiple targets and overcome drug resistance makes it a promising candidate for further development .

Properties

CAS No.

1252924-08-5

Molecular Formula

C22H15ClFN3O5S

Molecular Weight

487.9 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide

InChI

InChI=1S/C22H15ClFN3O5S/c23-14-8-13(24)2-3-15(14)25-19(28)10-26-16-5-6-33-20(16)21(29)27(22(26)30)9-12-1-4-17-18(7-12)32-11-31-17/h1-8H,9-11H2,(H,25,28)

InChI Key

KMGVQYJZZUKFIA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CS4)N(C3=O)CC(=O)NC5=C(C=C(C=C5)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.